b-Cembrenediol

Description

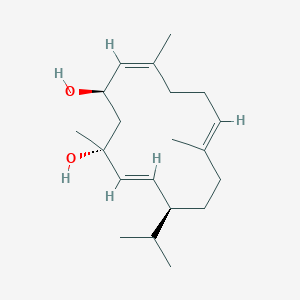

β-Cembrenediol (CAS 57605-81-9) is a bicyclic diterpenoid alcohol primarily isolated from tobacco (Nicotiana tabacum) leaves and smoke condensate. Its molecular formula is C20H34O2, with a molecular weight of 306.48 g/mol . Structurally, it belongs to the cembranoid family, characterized by a 14-membered macrocyclic ring system with two hydroxyl groups. β-Cembrenediol has garnered attention for its bioactive properties, including antitumor, neuroprotective, and antimicrobial activities. Notably, it inhibits tumor promotion by suppressing the Epstein-Barr virus early antigen and contributes to tobacco flavor through its degradation products .

Properties

IUPAC Name |

(1R,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVKDDXPCFBMOV-YQXVXCPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C\[C@@H](C[C@@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701063789 | |

| Record name | beta-4,8,13-Duvatriene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701063789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57605-81-9 | |

| Record name | beta-4,8,13-Duvatriene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701063789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Biosynthesis: Beta-4,8,13-Duvatriene-1,3-diol can be biosynthesized in the glandular heads of tobacco trichomes. This natural biosynthesis involves the conversion of precursor molecules through enzymatic reactions within the plant cells.

Chemical Synthesis: The compound can also be synthesized chemically through multi-step organic reactions.

Industrial Production Methods: : Industrial production of b-Cembrenediol is not widely established due to its complex synthesis and limited demand. advancements in biotechnological methods, such as metabolic engineering of yeast, have shown potential for scalable production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Beta-4,8,13-Duvatriene-1,3-diol can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Esters or ethers depending on the substituent.

Scientific Research Applications

Chemistry

- Beta-4,8,13-Duvatriene-1,3-diol is used as a precursor in the synthesis of complex organic molecules .

- It serves as a model compound for studying macrocyclic diterpenes and their reactivity .

Biology

- The compound is studied for its role in plant defense mechanisms, particularly in tobacco plants .

- It is used in research on plant secondary metabolites and their biosynthesis .

Medicine

- Preliminary studies suggest potential anti-inflammatory and anti-cancer properties .

- It is being investigated for its effects on cellular pathways and molecular targets .

Industry

Mechanism of Action

The mechanism of action of b-Cembrenediol involves its interaction with specific molecular targets and pathways within cells. It is believed to modulate signaling pathways related to inflammation and cell proliferation . The compound’s diol functional groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Antimicrobial Activity

β-Cembrenediol demonstrates potent antimicrobial effects, particularly against Bacillus subtilis (MIC = 7 mg/mL), outperforming carotol and thunbergol in the same essential oil matrix . In contrast, α-cembrenediol shows broader but less specific activity in agricultural pest control .

Antioxidant Capacity

β-Cembrenediol exhibits strong hydroxyl radical scavenging activity, comparable to butylated hydroxytoluene (BHT), a synthetic antioxidant. This property is absent in α-cembrenediol, which primarily contributes to flavor rather than oxidative protection .

Anticancer Potential

Both isomers inhibit tumor promotion, but β-cembrenediol’s mechanism—targeting viral antigens—differs from α-cembrenediol’s apoptosis-inducing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.